molecular formula C13H14Cl2O2 B14137985 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid CAS No. 95233-38-8

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B14137985
CAS No.: 95233-38-8
M. Wt: 273.15 g/mol
InChI Key: WWKAGDQFPBQIFN-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dichlorophenyl derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclohexanecarboxylic acid reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the dichlorophenyl group.

    4-(4-Chlorophenyl)cyclohexanecarboxylic acid: A similar compound with a single chlorine substitution.

    4-Phenylcyclohexanecarboxylic acid: Lacks chlorine substitutions but has a phenyl group.

Uniqueness

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

95233-38-8

Molecular Formula

C13H14Cl2O2

Molecular Weight

273.15 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H14Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h5-9H,1-4H2,(H,16,17)

InChI Key

WWKAGDQFPBQIFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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